molecular formula C23H29N3O5 B2567056 N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899747-59-2

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2567056
CAS RN: 899747-59-2
M. Wt: 427.501
InChI Key: HPGUYGUJRNOXHS-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as DMOX, is a chemical compound that has been widely studied for its potential use in scientific research. DMOX is a selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER) of eukaryotic cells.

Scientific Research Applications

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles Research demonstrates the use of dimethoxyphenyl-based ligands in copper-catalyzed N-arylation, highlighting the efficiency of these ligands in promoting reactions under mild conditions. This implies the potential utility of similar dimethoxyphenyl compounds in facilitating copper-catalyzed reactions, which are crucial in synthesizing heterocyclic compounds found in many pharmaceuticals and agrochemicals (Altman, Koval, & Buchwald, 2007).

Synthesis and Bioactivity of Morpholine Derivatives Morpholine derivatives have been synthesized and evaluated for their biological activities. For instance, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was identified as an orally bioavailable KCNQ2 potassium channel opener, showcasing significant oral activity in a rat model of migraine. This indicates the therapeutic potential of morpholine derivatives in treating neurological conditions (Wu et al., 2003).

Catalytic Applications of p-Tolyl and Morpholine Derivatives Research into catalytic processes involving p-tolyl and morpholine derivatives has shown their utility in various chemical reactions. For example, dimethylformamide (DMF) has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including p-tolyl bromide. This process is facilitated by the addition of morpholine, indicating the role of such derivatives in synthesizing amides, a fundamental structure in organic chemistry (Wan et al., 2002).

Chemical Transformations and Synthesis Routes A novel synthetic approach using a related compound, N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, was developed for synthesizing anthranilic acid derivatives and oxalamides. This illustrates the versatility of oxalamide derivatives in organic synthesis, suggesting potential pathways for synthesizing related compounds like "N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide" (Mamedov et al., 2016).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-16-4-6-17(7-5-16)20(26-10-12-31-13-11-26)15-24-22(27)23(28)25-19-9-8-18(29-2)14-21(19)30-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGUYGUJRNOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

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